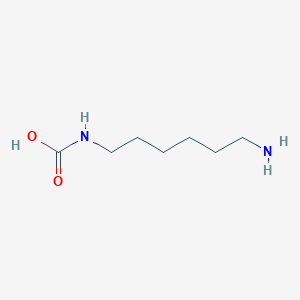

(6-Aminohexyl)carbamic acid

Description

Contextualization within Carbamic Acid Chemistry

Carbamic acid itself (CH3NO2) is an unstable compound, readily decomposing into ammonia (B1221849) and carbon dioxide. However, its derivatives, known as carbamates, exhibit greater stability and are of significant industrial and research interest. (6-Aminohexyl)carbamic acid is a prime example of a stable carbamic acid derivative. The presence of the hexyl chain and the terminal amino group contributes to its stability and unique reactivity. researchgate.net

The formation of carbamic acid and its derivatives often involves the reaction of an amine with carbon dioxide. researchgate.net In the context of this compound, this chemistry is fundamental to its synthesis and its role in various applications. The carbamic acid moiety can participate in reactions such as esterification and amide bond formation, while the terminal amino group provides a site for further functionalization. This dual reactivity is a cornerstone of its utility in chemical synthesis. ontosight.ai

Significance and Research Trajectory of this compound

The significance of this compound in advanced chemical research is multifaceted and has seen a notable upward trajectory. Its applications span from polymer chemistry to medicinal chemistry and materials science.

Initially, its use was prominent as a vulcanizing agent for various types of rubber, including fluorine rubber and polyurethane rubber. getchem.com However, its utility has expanded significantly. In polymer chemistry, it serves as a crucial building block for the synthesis of polyamides and other polymers. smolecule.com Its bifunctional nature allows it to act as a linker molecule, connecting different polymer chains or incorporating specific functionalities into a polymer backbone. nih.gov

In the realm of biomedical research, this compound and its derivatives are being explored for their potential in drug delivery systems. ontosight.aigoogle.com The aminohexyl chain provides a flexible and biocompatible spacer, enabling the attachment of therapeutic agents to carrier molecules. ontosight.ainih.gov For instance, derivatives have been used in the synthesis of peptide and oligonucleotide libraries, which are powerful tools in drug discovery. nih.gov Furthermore, its structural motifs are being investigated for potential antimicrobial and antitumor properties. guidechem.com

The research trajectory indicates a growing interest in leveraging the unique properties of this compound for the creation of sophisticated and functional materials. Its ability to act as a bridge between organic and inorganic materials is also being investigated, with applications in the development of hybrid materials. acs.org As research continues, it is anticipated that the full potential of this versatile molecule will be further unlocked, leading to innovations across various scientific disciplines. solubilityofthings.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-aminohexylcarbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c8-5-3-1-2-4-6-9-7(10)11/h9H,1-6,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIHOAXFFROQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCNC(=O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059726 | |

| Record name | Hexamethylenediamine carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals, Fine powder; [MSDSonline] | |

| Record name | Carbamic acid, N-(6-aminohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethylenediamine carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5525 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

143-06-6 | |

| Record name | Hexamethylenediamine carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylenediamine carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, N-(6-aminohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethylenediamine carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-aminohexyl)carbamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLENEDIAMINE CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W993R5ORT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXAMETHYLENEDIAMINE CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Strategies for 6 Aminohexyl Carbamic Acid and Its Analogs

Direct Synthesis Approaches to (6-Aminohexyl)carbamic Acid

Direct synthesis methods aim to produce this compound in a straightforward manner from readily available precursors. These approaches are often favored for their efficiency and atom economy.

Reactions Involving 1,6-Diaminohexane as a Precursor

A common and direct route to this compound and its esters involves the reaction of 1,6-diaminohexane with a suitable carboxylating agent. The selective mono-N-functionalization of symmetrical diamines like 1,6-diaminohexane is a key challenge in these syntheses. One established method involves reacting the diamine with a carbonylating agent, such as a chloroformate or a dicarbonate (B1257347), to yield the corresponding carbamate (B1207046) ester. For instance, this compound tert-butyl ester and this compound benzyl (B1604629) ester have been synthesized from 1,6-hexanediamine (B7767898). thieme-connect.com The reaction of 1,6-diaminohexane with benzyl chloroformate in the presence of a base, followed by acidification, yields Benzyl (6-aminohexyl)carbamate hydrochloride, a protected form of the target compound. ontosight.ai

The synthesis of various carbamate-protected polyamines from their corresponding diamines highlights the versatility of this approach. The choice of the protecting group and the reaction conditions can be tailored to achieve the desired product.

Table 1: Synthesis of this compound Esters from 1,6-Diaminohexane

| Product | Reagent | Yield | Reference |

| This compound tert-Butyl Ester | Di-tert-butyl dicarbonate | 49% | thieme-connect.com |

| This compound Benzyl Ester | Benzyl chloroformate | 48% | thieme-connect.com |

| Benzyl (6-aminohexyl)carbamate hydrochloride | Benzyl chloroformate | Not specified | ontosight.ai |

Carbonylation of Methanol (B129727) and Hexylamine (B90201) with Carbon Monoxide

An alternative approach to carbamate synthesis is the carbonylation of an alcohol and an amine with carbon monoxide. Research has demonstrated the electro-organic synthesis of N-hexyl carbamate through the carbonylation of methanol and hexylamine with carbon monoxide (CO) over a gold (Au) supported on carbon anode. oup.comoup.com In this process, the electro-catalysis facilitates the formation of 6-amino-hexyl-carbamic acid methyl ester. oup.comoup.com This method represents a phosgene-free route to carbamates. oup.com The reaction is carried out in an electrochemical cell, and under optimized conditions, a 20% yield based on hexylamine was achieved within one hour. oup.com

This electrochemical approach offers a promising "green" alternative to traditional methods that often rely on toxic reagents like phosgene. oup.com

Urea-Based Synthesis via Amine-Urea Transamidation

Urea (B33335) can serve as a non-toxic and inexpensive carbonyl source for the synthesis of carbamates through a process known as amine-urea transamidation. nih.govrsc.org This method avoids the use of hazardous isocyanates by generating them in situ. nih.gov

The reaction mechanism of urea-based synthesis primarily proceeds through the decomposition of urea to form isocyanic acid (HNCO) and ammonia (B1221849) (NH₃). nih.govresearchgate.net This decomposition is considered the rate-limiting step. nih.gov The in-situ generated isocyanic acid is highly reactive and readily reacts with an amine to form the corresponding carbamic acid, which can then be converted to a carbamate ester. nih.gov

Two potential pathways for urea decomposition are the isocyanate route and urea hydrolysis. nih.gov The isocyanate route is generally dominant, especially in the absence of a catalyst. nih.gov In aqueous media, water can facilitate the decomposition of urea by assisting in proton transfer. nih.govacs.org The resulting carbamic acid intermediate can then react with an amine to form the desired ureido compound or decompose further. nih.gov Computational studies have shown that urea preferentially decomposes to ammonia and isocyanic acid rather than undergoing hydrolysis in an aqueous environment due to a lower activation energy barrier. acs.org

The yield of the urea-based synthesis is influenced by several factors, including the urea-to-amine ratio, temperature, and reaction time. A higher urea-to-amine ratio is generally favorable for achieving high conversion of the amine. nih.gov

Temperature plays a crucial role in the rate of urea decomposition. nih.gov Studies have shown that near-full conversion of amines to their ureido derivatives can be achieved within 10 hours at 90°C and within 24 hours at 80°C, with significantly slower rates at lower temperatures. nih.gov The presence of water can modestly increase the reaction rates. nih.gov

Catalysts can also be employed to enhance the efficiency of urea-based carbamate synthesis. For instance, a TiO₂–Cr₂O₃/SiO₂ catalyst has been shown to be effective in the synthesis of N-substituted carbamates from amines, urea, and alcohols, achieving yields of 95–98%. rsc.org The acidic and basic sites on the catalyst are believed to contribute to its high activity. rsc.org

Utilization of Protected Amine Precursors in this compound Analogs Synthesis

The synthesis of analogs of this compound often involves the use of protected amine precursors to achieve selective reactions and introduce specific functionalities. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). thieme-connect.comontosight.ai

The use of N-Boc-1,6-hexanediamine allows for the introduction of a C6 spacer in various synthetic applications. sigmaaldrich.com This protected diamine can be used in the synthesis of complex molecules where one of the amino groups needs to remain protected while the other is available for reaction. nih.govnih.gov For example, tert-butyl (6-aminohexyl)carbamate has been used in the synthesis of derivatives of pleuromutilin (B8085454). nih.gov

Similarly, Benzyl (6-aminohexyl)carbamate hydrochloride, the Cbz-protected form of 1,6-diaminohexane, serves as a versatile building block in organic synthesis. ontosight.ai The Cbz group can be selectively removed under specific conditions to reveal the free amino group, allowing for further derivatization. ontosight.ai This strategy has been employed in the synthesis of various biologically active compounds.

The choice of protecting group is critical and depends on the specific reaction conditions and the desired final product. The stability of the protecting group towards various reagents and its ease of removal are key considerations in the synthetic design.

Table 2: Examples of Protected Amine Precursors in Synthesis

| Protected Precursor | Protecting Group | Application Example | Reference |

| N-Boc-1,6-hexanediamine | tert-butoxycarbonyl (Boc) | Synthesis of pleuromutilin derivatives | nih.gov |

| Benzyl (6-aminohexyl)carbamate | Benzyloxycarbonyl (Cbz) | Synthesis of glycosidase inhibitors | |

| tert-Butyl (6-aminohexyl)carbamate | tert-butoxycarbonyl (Boc) | Synthesis of isoflavone (B191592) analogs | nih.gov |

Synthesis with Benzyloxycarbonyl (Cbz) Protecting Groups

The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group due to its stability under various conditions and its facile removal by catalytic hydrogenation. The synthesis of N-Cbz protected this compound derivatives typically involves the reaction of 1,6-hexanediamine with a Cbz-donating reagent.

A common method involves the slow addition of benzyl chloroformate to an excess of the diamine in a buffered solution. While this can provide good yields with respect to the chloroformate, maintaining the optimal pH throughout the reaction can be challenging. kiku.dk Another approach utilizes dibenzyl carbonate, but this often necessitates a large excess of the diamine to favor mono-protection. kiku.dk

A more recent and efficient method employs benzyl phenyl carbonate as the Cbz source. Reaction of 1,6-hexanediamine with one equivalent of benzyl phenyl carbonate in ethanol (B145695) at room temperature affords the mono-Cbz protected product, this compound benzyl ester, in a 48% yield. kiku.dkthieme-connect.com A similar procedure for the Cbz protection of 6-aminohexan-1-ol involves reacting it with benzyl chloroformate in the presence of triethylamine (B128534) and potassium carbonate in methanol. rsc.org

Table 1: Synthesis of this compound Benzyl Ester

| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |

| 1,6-Hexanediamine | Benzyl phenyl carbonate | Ethanol | Room Temperature | 48% | kiku.dkthieme-connect.com |

| 6-Aminohexan-1-ol | Benzyl chloroformate, Et3N, K2CO3 | Methanol | Room Temperature | - | rsc.org |

Synthesis with tert-Butoxycarbonyl (Boc) Protecting Groups

The tert-butoxycarbonyl (Boc) group is another cornerstone of amine protection, prized for its stability to a wide range of reagents and its straightforward removal under acidic conditions. The synthesis of N-Boc-(6-Aminohexyl)carbamic acid, also known as tert-butyl (6-aminohexyl)carbamate, has been achieved through several methodologies.

The most common one-pot method, developed by Krapcho and co-workers, involves reacting di-tert-butyl dicarbonate (Boc₂O) with a large excess (6-7 equivalents) of the α,ω-alkanediamine. thieme-connect.com A specific protocol for the mono-Boc protection of 1,6-diaminohexane involves dissolving the diamine in dichloromethane, cooling it in an ice bath, and slowly adding 0.3 equivalents of di-tert-butyl dicarbonate. The reaction is allowed to proceed overnight at room temperature. After an extractive work-up, the desired mono-protected product is obtained as a yellow oil. chemicalbook.com

An alternative approach utilizes tert-butyl phenyl carbonate. Refluxing 1,6-hexanediamine with one equivalent of tert-butyl phenyl carbonate in ethanol results in the formation of tert-butyl (6-aminohexyl)carbamate with a 49% yield. kiku.dkthieme-connect.com

Table 2: Synthesis of tert-Butyl (6-Aminohexyl)carbamate

| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |

| 1,6-Diaminohexane | Di-tert-butyl dicarbonate | Dichloromethane | 0°C to Room Temp. | - | chemicalbook.com |

| 1,6-Diaminohexane | tert-Butyl phenyl carbonate | Ethanol | Reflux | 49% | kiku.dkthieme-connect.com |

Synthesis with Allyloxycarbonyl (Alloc) Protecting Groups

The allyloxycarbonyl (Alloc) protecting group offers the advantage of being removable under mild, neutral conditions using palladium catalysis, providing an orthogonal protection strategy to acid-labile (Boc) and hydrogenolytically-cleavable (Cbz) groups. thieme-connect.comsigmaaldrich.com

The synthesis of this compound allyl ester can be achieved by reacting 1,6-hexanediamine with allyl phenyl carbonate. This reaction, performed at room temperature, yields the mono-Alloc protected product in 46% yield. kiku.dk

Table 3: Synthesis of this compound Allyl Ester

| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |

| 1,6-Hexanediamine | Allyl phenyl carbonate | - | Room Temperature | 46% | kiku.dk |

Chemoselective Carbamate Protection Strategies for Polyamines

In the synthesis of complex molecules containing multiple amine functionalities, chemoselective protection is paramount. Alkyl phenyl carbonates have proven to be effective reagents for the selective protection of primary amines in the presence of secondary amines. kiku.dkthieme-connect.com This method is particularly useful for polyamines, allowing for the introduction of Boc, Cbz, and Alloc groups onto the primary amino groups with high selectivity. thieme-connect.com

Furthermore, this strategy exhibits selectivity towards primary amines located on a primary carbon over those on secondary or tertiary carbons. kiku.dk This remarkable selectivity allows for the precise modification of complex polyamine structures.

The use of orthogonal protecting groups, such as Boc, Cbz, and Alloc, is a powerful strategy in the synthesis of polyamine derivatives. wikipedia.orgorganic-chemistry.orgthieme-connect.de Since each of these groups can be removed under distinct conditions (acidic, hydrogenolysis, and palladium catalysis, respectively), it allows for the sequential deprotection and functionalization of different amino groups within the same molecule. thieme-connect.comsigmaaldrich.com

Novel Synthetic Routes and Catalyst Systems for Carbamate Derivatives

Recent research has focused on developing more sustainable and efficient methods for carbamate synthesis, including metal-free catalysis and photocatalytic approaches.

Metal-Free Catalysis and Reagent Systems

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for various transformations. In the context of carbamate synthesis, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst for the reaction of amines with carbon dioxide and alcohols under Mitsunobu conditions has been reported. nih.gov Another metal-free system employs tetramethylorthosilicate (Si(OMe)₄) as a regenerable reagent with DBU acting as both a CO₂ capture agent and a catalyst. organic-chemistry.org

Chiral carbamate-monoprotected cyclohexa-1,2-diamines have been developed as effective organocatalysts for enantioselective α-nitrogenation reactions, highlighting the utility of carbamate derivatives in asymmetric catalysis. acs.org

Photocatalyzed Oxidative Decarboxylation Approaches

Photocatalysis has opened new avenues for chemical synthesis under mild conditions. One such approach is the photocatalyzed oxidative decarboxylation of oxamic acids to generate isocyanates in situ, which can then be trapped by alcohols to form carbamates (urethanes). organic-chemistry.org This method avoids the direct handling of toxic isocyanates.

Another relevant photocatalytic method is the photoinduced Kochi decarboxylative elimination of N-acyl amino acids, which provides access to enecarbamates. nih.gov While not a direct synthesis of saturated carbamates, it showcases a novel disconnection for carbamate formation.

More directly applicable to aliphatic amines is a dual catalytic system that enables the direct α-C-H alkylation of primary aliphatic amines. d-nb.infonih.gov In this system, carbon dioxide is used to in situ form an alkylammonium carbamate, which then directs a hydrogen atom transfer (HAT) process under photoredox catalysis. nih.govscispace.com This strategy demonstrates a novel use of the carbamate functionality to control reactivity in photocatalytic transformations. Although this particular reaction leads to γ-lactams, the underlying principle of using a transient carbamate to activate an aliphatic amine is a significant advancement. nih.gov

Carbonylimidazolide-Mediated Carbamic Acid Formation

The formation of carbamic acids and their derivatives using 1,1'-Carbonyldiimidazole (CDI) is a versatile and widely employed strategy in organic synthesis. rsc.orgresearchgate.net This method provides a safer alternative to the use of highly toxic reagents like phosgene. researchgate.net The reaction typically proceeds via the activation of an amine with CDI to form a carbamoylimidazole intermediate, which can then be subjected to nucleophilic attack to yield the desired product. acs.org

The synthesis of this compound from its precursor, 1,6-hexanediamine, using this methodology involves a two-step conceptual pathway. The first and most critical step is the selective mono-acylation of the symmetrical diamine. The primary challenge in reactions with symmetrical diamines is controlling the stoichiometry to prevent the formation of the di-substituted urea byproduct. However, efficient protocols for the CDI-mediated monoacylation of symmetrical diamines have been successfully developed. rsc.org

The reaction is initiated by treating 1,6-hexanediamine with 1,1'-carbonyldiimidazole. One of the primary amine groups attacks the carbonyl carbon of CDI, leading to the displacement of an imidazole (B134444) molecule and the formation of an N-(6-aminohexyl)carbamoylimidazole intermediate. This intermediate is effectively a stable, solid isocyanate equivalent, which circumvents the need to handle volatile and toxic isocyanates directly. acs.orgorganic-chemistry.org The formation of such intermediates from primary amine salts and CDI has been shown to be a preparatively useful method that avoids the formation of symmetrical urea side products. acs.orgorganic-chemistry.org

Reaction Scheme:

Where Im = Imidazolyl

The table below details the compounds involved in the carbonylimidazolide-mediated synthesis of this compound.

Table 1: Compounds in the Carbonylimidazolide-Mediated Synthesis

| Role in Synthesis | Compound Name | Molecular Formula | Structure |

|---|---|---|---|

| Starting Material | 1,6-Hexanediamine | C₆H₁₆N₂ | H₂N-(CH₂)₆-NH₂ |

| Activating Reagent | 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | (C₃H₃N₂)₂CO |

| Intermediate | N-(6-aminohexyl)carbamoylimidazole | C₁₀H₁₈N₄O | H₂N-(CH₂)₆-NH-CO-(C₃H₃N₂) |

| Final Product | This compound | C₇H₁₆N₂O₂ | H₂N-(CH₂)₆-NH-COOH |

| Byproduct | Imidazole | C₃H₄N₂ | C₃H₄N₂ |

Chemical Reactivity and Reaction Mechanisms of 6 Aminohexyl Carbamic Acid

Carbamate (B1207046) Formation and Equilibrium Dynamics

The formation of the carbamic acid moiety is a key aspect of the chemistry of (6-Aminohexyl)carbamic acid. This process is typically achieved through the reaction of a primary amine with carbon dioxide. The stability and speciation of the resulting adduct are highly dependent on the reaction conditions.

This compound is also known as hexamethylenediamine (B150038) carbamate, which suggests its formation from the reaction of hexamethylenediamine with carbon dioxide (CO₂). recarroll.com The reaction between an amine and CO₂ can lead to two primary products: a carbamic acid or an ammonium (B1175870) carbamate. The formation of carbamic acid involves a 1:1 stoichiometry of CO₂ to amine, while ammonium carbamate results from a 1:2 ratio. researchgate.net In solution, particularly in aprotic liquid media of moderate polarity, carbamic acid has been postulated to exist, though unambiguous evidence can be scarce. researchgate.net The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of CO₂, leading to a zwitterionic intermediate that can then be protonated to form the carbamic acid.

Synthetic reactions performed at a constant pressure of 16.8 MPa with varying temperatures demonstrated that temperature affects reaction rates and product yields, indicating a temperature dependency of the carbamate's stability and reactivity. researchgate.net Generally, an increase in temperature can shift the equilibrium back towards the reactants (amine and CO₂), as the formation of carbamic acid is an exothermic process. Conversely, high pressure favors the formation of the carbamate adduct, as it leads to a reduction in the number of moles in the system.

Table 1: Illustrative Reaction Conditions for Carbamate Formation in Supercritical CO₂ Note: This data is for the analogous phenylethylamine system and serves to illustrate general principles.

| Parameter | Value |

| Pressure | 16.8 MPa |

| Temperature Range | 353 K - 373 K |

| Reactant | Phenylethylamine |

| Medium | Supercritical Carbon Dioxide |

| This table illustrates the conditions under which carbamate formation and subsequent reactions have been studied, highlighting the impact of temperature and pressure. researchgate.net |

The choice of solvent plays a critical role in determining whether the reaction between an amine and CO₂ yields a carbamic acid or an ammonium carbamate. researchgate.net The polarity and protic nature of the solvent influence the stabilization of the different species.

In protophilic, dipolar, aprotic solvents such as dioxane, the formation of carbamic acid is favored, with only small amounts of the ammonium carbamate being observed. researchgate.net However, in other types of solvents, the equilibrium shifts significantly. In protophobic, dipolar, aprotic solvents like acetonitrile (B52724) (MeCN), apolar aprotic solvents like benzene (B151609) or chloroform (B151607) (CHCl₃), or dipolar, amphiprotic solvents like methanol (B129727) (MeOH) and 2-propanol (2-PrOH), the formation of ammonium carbamate is the predominant outcome. researchgate.net In many of these cases, the ammonium carbamate precipitates from the solution. researchgate.net In dimethyl sulfoxide (B87167) (DMSO), nuclear magnetic resonance (NMR) studies have shown that the adducts can exist in a mixed state, comprising both carbamic acid and ammonium carbamate. researchgate.net

Table 2: Solvent Effects on the Speciation of Amine-CO₂ Adducts

| Solvent Type | Example Solvent | Predominant Species |

| Protophilic, Dipolar, Aprotic | Dioxane | Carbamic Acid |

| Protophobic, Dipolar, Aprotic | Acetonitrile (MeCN) | Ammonium Carbamate |

| Apolar, Aprotic | Benzene, Chloroform (CHCl₃) | Ammonium Carbamate |

| Dipolar, Amphiprotic | Methanol (MeOH), 2-Propanol (2-PrOH) | Ammonium Carbamate |

| Dipolar, Aprotic | Dimethyl Sulfoxide (DMSO) | Mixture of Carbamic Acid and Ammonium Carbamate |

| This table summarizes the influence of different solvent types on the equilibrium between carbamic acid and ammonium carbamate formation. researchgate.net |

Transamidation and Urea (B33335) Chemistry Involving this compound

The amino group of this compound can participate in reactions with urea and its derivatives, leading to the formation of substituted ureas. This process, known as transamidation, involves the displacement of an amine from an amide or a related compound.

The reaction between an amine and urea is a classic method for synthesizing substituted ureas, though it often requires harsh conditions. nih.govmdpi.com Historically, the transamidation of urea with amines was a standard industrial process for producing polyureas, typically carried out at high temperatures (above 120 °C). nih.gov

More recent studies have investigated this reaction under milder conditions. For instance, the reaction of hexamethylenediamine with urea has been studied in an aqueous solution at temperatures between 80 °C and 90 °C. nih.govmdpi.com In this reaction, one of the primary amines of hexamethylenediamine attacks the urea molecule to form (6-aminohexyl)urea. nih.govmdpi.com The remaining free amino group of this product can then react with a second urea molecule to yield 1,1′-(hexamethylene)diurea. nih.govmdpi.com The transamidation reaction is essentially an equilibrium process, and achieving high conversion may require driving the reaction forward, for example, by using an excess of one reactant or by removing a byproduct. nih.gov While the direct reaction of amines with urea can be less reactive than using isocyanates, it avoids the handling of toxic isocyanate reagents. nih.gov

The mechanism of the amine-urea reaction can proceed through different pathways, primarily involving either an isocyanic acid intermediate or a carbamic acid intermediate. nih.govmdpi.com

Under many reaction conditions, particularly at elevated temperatures, urea is known to decompose into ammonia (B1221849) and isocyanic acid (HNCO). nih.govwikipedia.org This in-situ generated isocyanic acid is a highly reactive intermediate. The amine (such as the primary amino group of hexamethylenediamine) can then perform a nucleophilic attack on the isocyanic acid to form the corresponding substituted urea product. nih.govmdpi.com This pathway is considered the predominant mechanism for ureido functionalization in many cases. nih.govmdpi.com

Alternatively, the reaction can be initiated by a nucleophilic attack of a water molecule on the carbonyl carbon of urea. This leads to a tetrahedral intermediate, which can then eliminate ammonia to form a carbamic acid. mdpi.com This carbamic acid intermediate can subsequently react with an amine to form the urea product or decompose into an amine and carbon dioxide. mdpi.com The presence of water can favor the formation of isocyanic acid by assisting in the proton transfer between the amino groups of urea. nih.gov

Derivatization Reaction Mechanisms in Biofunctionalization of this compound

This compound is a bifunctional molecule featuring a primary amino group and a carbamic acid moiety. This structure makes it a valuable linker in bioconjugation, where it can be derivatized to connect different molecular entities. The chemical reactivity of its terminal amino group allows for a variety of modifications, enabling the creation of complex biomolecular conjugates.

Acylation Reactions with N-Hydroxysuccinimidyl Carbamates

The primary amino group of this compound readily undergoes acylation when reacted with N-Hydroxysuccinimidyl (NHS) carbamates. This reaction is a widely used strategy for labeling and crosslinking biomolecules. The NHS ester is an activated group that is highly susceptible to nucleophilic attack by a primary amine.

The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amino group of this compound on the carbonyl carbon of the NHS carbamate. This forms a tetrahedral intermediate. Subsequently, the stable N-hydroxysuccinimide leaving group is eliminated, resulting in the formation of a stable urea linkage between the this compound and the molecule originally attached to the NHS carbamate. This reaction is efficient and proceeds under mild conditions. nih.gov

A well-documented example of this type of reaction is the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), a reagent designed for the derivatization of amino acids. nih.govresearchgate.net In this case, the amino group of an amino acid attacks the AQC reagent, forming a stable, fluorescent derivative that can be easily detected. nih.gov The same principle applies to the amino group of this compound. Studies have shown that these reactions achieve excellent yields over a pH range of 8.2 to 10.0 and are tolerant of common buffer salts. nih.gov

Reaction Scheme: Acylation with NHS Carbamate

| Reactant 1 | Reactant 2 | Product | Linkage Formed | Leaving Group |

|---|

Phosphoramidation for Nucleic Acid Conjugations

This compound can be conjugated to nucleic acids via a phosphoramidation reaction, which forms a stable phosphoramide (B1221513) bond between the linker and the phosphate (B84403) backbone of the nucleic acid. This method is particularly useful for attaching labels, peptides, or other functional molecules to oligonucleotides.

The reaction typically targets the terminal 5'-phosphate group of a nucleic acid (RNA or DNA). A common approach is a one-step phosphoramidation method facilitated by a water-soluble carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). acs.org In this mechanism, EDC first activates the terminal phosphate group of the nucleic acid, forming a highly reactive phosphoroimidazolium intermediate. The primary amino group of this compound then acts as a nucleophile, attacking the activated phosphate and displacing the EDC-related byproduct to form the stable phosphoramide linkage. acs.org

Research has demonstrated the successful and quantitative formation of conjugates between RNA or DNA and 1,6-hexanediamine (B7767898), a precursor to this compound, using this EDC-mediated phosphoramidation. acs.org The reaction is efficient in an aqueous phase and provides a versatile method for preparing peptide-oligonucleotide conjugates (POCs) and other modified nucleic acids. acs.org

Key Steps in EDC-Mediated Phosphoramidation

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1. Activation | EDC activates the terminal 5'-phosphate of the nucleic acid. | Nucleic Acid (5'-phosphate), EDC | Activated Phosphoroimidazolium Intermediate |

Reactions with Hexamethylene Diisocyanate for Nucleotide Analogs

The amino group of this compound can react with isocyanates, such as hexamethylene diisocyanate (HDI), to form urea linkages. This reaction is exploited in the synthesis of nucleotide analogs where the this compound moiety acts as a linker to attach the nucleotide to other molecules or surfaces.

In a key study, adenosine (B11128) diphosphate (B83284) (ADP) was reacted with hexamethylene diisocyanate. nih.gov The isocyanate group of HDI reacts with the exocyclic N6-amino group of the adenine (B156593) base. A subsequent reaction with the amino group of another molecule, such as the precursor to this compound, or hydrolysis of the second isocyanate group followed by reaction, leads to the formation of an N6-[N-(6-aminohexyl)carbamoyl]-adenine nucleotide. nih.gov This process effectively creates an extended linker arm on the nucleotide.

The reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group, forming an unstable carbamic acid derivative which then rearranges to a stable urea. This method has been successfully used to synthesize ADP, ATP, and AMP analogues with coenzymic activity, which were then immobilized on supports for applications in affinity chromatography and enzyme reactors. nih.gov

Reaction Summary: Nucleotide Analog Synthesis

| Nucleotide | Reagent | Linker Precursor | Product Example | Application |

|---|---|---|---|---|

| ADP | Hexamethylene Diisocyanate | This compound | N6-[N-(6-Aminohexyl)carbamoyl]-ADP | Immobilized Coenzymes, Affinity Adsorbents |

| ATP | Hexamethylene Diisocyanate | This compound | N6-[N-(6-Aminohexyl)carbamoyl]-ATP | Immobilized Coenzymes |

Advanced Research in 6 Aminohexyl Carbamic Acid Derivatives

Design and Synthesis of Functionalized (6-Aminohexyl)carbamic Acid Derivatives

The synthesis of derivatives based on the this compound scaffold involves diverse chemical strategies to introduce new functional groups, thereby creating analogues of important biological molecules or selectively protected intermediates for further synthesis.

A series of aminoalkyl dithiocarbamic acid derivatives, including the this compound analogue, have been synthesized to evaluate their biological activities, such as radioprotective effects. ijrr.com The general synthesis method involves the reaction of a diamine with carbon disulfide. ijrr.comfabad.org.tr

A typical procedure for preparing these compounds as mono potassium salts begins with dissolving a specific diamine (e.g., 1,6-diaminohexane) in methanol (B129727). ijrr.com This solution is then added dropwise to a stirred, cooled solution of carbon disulfide and potassium hydroxide (B78521) in methanol. ijrr.com The reaction mixture is stirred for several hours at room temperature, leading to the precipitation of the product, which is then filtered, washed, and dried. ijrr.com The purity of the synthesized compounds is often confirmed using techniques like Thin Layer Chromatography (TLC). ijrr.com This synthetic approach is part of a broader effort to create novel dithiocarbamate (B8719985) derivatives for pharmacological screening. fabad.org.trnih.gov

Analogues of Coenzyme A (CoA) featuring a (6-aminohexyl)carbamoylmethyl group have been designed and synthesized for applications in affinity chromatography and as immobilized active coenzymes. nih.gov One key synthesized analogue is N6-[N-(6-aminohexyl)carbamoylmethyl]-coenzyme A. nih.gov

The synthesis of this analogue is a multi-step process starting from bis(CoA). The key steps include:

Alkylation and Rearrangement : Reaction with iodoacetic acid to yield bis(N6-carboxymethyl-CoA). nih.gov

Elongation : The carboxymethyl terminal is elongated using 1,6-diaminohexane with a carbodiimide (B86325) to produce bis(N6-[N-(6-aminohexyl)-carbamoylmethyl]-CoA). nih.gov

Reduction : The final product is obtained by splitting the bis(CoA analogue) through reduction with dithiothreitol. nih.gov

New analogues of adenine (B156593) nucleotides (ADP, ATP, and AMP) have been prepared by incorporating a (6-aminohexyl)carbamoyl moiety at the N6 position. nih.gov The synthesis involves the reaction of ADP with hexamethylene diisocyanate in hexamethylphosphoramide, followed by treatment in an acidic medium. nih.gov This reaction yields N6-[N-(6-aminohexyl)carbamoyl]-ADP, N6-[N-(6-aminohexyl)carbamoyl]-ATP, and N6-[N-(6-aminohexyl)carbamoyl]-AMP. nih.gov The formation of the ATP analogue is attributed to the equilibrium reaction 2ADP ⇌ ATP + AMP. nih.gov

These analogues exhibit significant coenzymic activity. nih.gov They can be bound to matrices like CNBr-activated Sepharose to create affinity adsorbents or to soluble dextran (B179266) to function as immobilized coenzymes. nih.gov

| Analogue | Synthesis Yield | Relative Coenzymic Activity | Enzyme |

| N6-[N-(6-aminohexyl)carbamoyl]-ADP | 13% | 82% (vs. ADP) | Acetate kinase |

| N6-[N-(6-aminohexyl)carbamoyl]-ADP | 13% | 20% (vs. ADP) | Pyruvate kinase |

| N6-[N-(6-aminohexyl)carbamoyl]-ATP | 12% | 63% (vs. ATP) | Hexokinase |

| N6-[N-(6-aminohexyl)carbamoyl]-ATP | 12% | 87% (vs. ATP) | Glycerokinase |

| N6-[N-(6-aminohexyl)carbamoyl]-AMP | 17% | Not Reported | Not Reported |

Table based on data from M. Lindberg and K. Mosbach, 1977. nih.gov

The selective protection of diamines is crucial in organic synthesis. Methods have been developed for the mono-carbamate protection of symmetrical aliphatic α,ω-alkanediamines, such as 1,6-hexanediamine (B7767898), the precursor to this compound. thieme-connect.comkiku.dk A highly selective method uses alkyl phenyl carbonates to introduce protecting groups like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc). thieme-connect.comresearchgate.net

The reaction involves treating the diamine with the appropriate alkyl phenyl carbonate. thieme-connect.comkiku.dk This approach allows for the synthesis of mono-protected diamines in good to high yields, with small amounts of byproducts being easily removed during aqueous workup. kiku.dk For instance, reacting 1,6-hexanediamine with di-tert-butyl dicarbonate (B1257347) can yield this compound tert-Butyl Ester. thieme-connect.com This method is noted for its high chemoselectivity in protecting primary amines. thieme-connect.comresearchgate.net

| Protected Diamine | Starting Diamine | Protecting Group | Yield |

| This compound tert-Butyl Ester | 1,6-Hexanediamine | Boc | 49% |

| This compound Benzyl (B1604629) Ester | 1,6-Hexanediamine | Cbz | 51% |

| This compound Allyl Ester | 1,6-Hexanediamine | Alloc | 46% |

Table based on data from M. Pittelkow, U. Boas, and J. B. Nielsen, 2004. thieme-connect.comkiku.dk

Structure-Activity Relationship (SAR) Studies in this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For derivatives of this compound, research has focused on how modifications, such as altering the length of alkyl chains, impact their functional properties.

The length of the alkyl chain in aminoalkyl dithiocarbamic acid derivatives significantly influences their biological activity. ijrr.com A study investigating the radioprotective effects of these compounds in mice revealed a clear correlation between the number of methylene (B1212753) units in the alkyl chain and the observed protection. ijrr.comresearchgate.net

Eight compounds with alkyl chains ranging from two (aminoethyl) to nine (aminononyl) carbons were synthesized and tested. ijrr.com The results showed that the 7-aminoheptyl derivative provided the most significant radioprotective effect, with a 40% survival rate in mice exposed to γ-irradiation. ijrr.com The 6-aminohexyl derivative, however, showed no radioprotective effects under the study's conditions. ijrr.com This suggests that an optimal chain length exists for this specific biological activity, as derivatives with shorter or longer chains were less effective or inactive. ijrr.comresearchgate.net It has been proposed that increasing the alkyl chain length may enhance the solubility and, consequently, the activity of the compound, up to an optimal point. researchgate.net

| Aminoalkyl Dithiocarbamic Acid Derivative | Alkyl Chain Length | 30-Day Survival (%) |

| 2-Aminoethyl | 2 | 7% |

| 3-Aminopropyl | 3 | 0% |

| 4-Aminobutyl | 4 | 0% |

| 5-Aminopentyl | 5 | 0% |

| 6-Aminohexyl | 6 | 0% |

| 7-Aminoheptyl | 7 | 40% |

| 8-Aminooctyl | 8 | 13.5% |

| 9-Aminononyl | 9 | 0% |

Table based on data from S. J. Hosseinimehr et al., 2009. ijrr.com

Applications in Specialized Chemical and Biochemical Fields

Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, (6-Aminohexyl)carbamic acid serves as a crucial additive for enhancing the properties of various elastomers and advanced materials. Its role as a vulcanization accelerator and a modifier for synthetic rubbers is well-established.

This compound is utilized as a vulcanizing agent for several types of synthetic rubbers, including fluoroelastomers (FKM), ethylene (B1197577) acrylate (B77674) rubber (ACM), and polyurethane rubber (PU). tnjchem.comsincerechemical.comdalmiapolymers.com

For fluoroelastomers , diamine cure systems, with hexamethylenediamine (B150038) carbamate (B1207046) being one of the earliest examples, were introduced in the 1950s. sealseastern.com This curing method is recognized for its excellent capability to promote the bonding of FKM to metal surfaces and for imparting high tensile strength at elevated temperatures. sealseastern.com Although newer cure systems like bisphenols and peroxides have been developed, diamine cures remain relevant for specific applications where these properties are paramount. sealseastern.commositesrubber.com

In the case of ethylene acrylate rubber (ACM) , which is known for its heat resistance and chemical stability, this compound functions as a crosslinker in a carboxyl-diamine cure system. The diamine molecules react with the carboxylic cure sites present in the polymer chains, leading to the formation of a three-dimensional network structure. semanticscholar.org This vulcanization process is critical for developing the desired mechanical properties and storage stability of ACM products, which are often used in demanding automotive applications like engine hoses. semanticscholar.orggsconlinepress.com

For polyurethane rubber , which is known for its excellent mechanical strength and abrasion resistance, various crosslinking systems are employed to enhance its properties. gbsa.com Diamines, including their carbamate forms, can be used as curing agents. dalmiapolymers.com These crosslinkers react with the polymer backbone to create a robust and durable network, improving the final characteristics of the polyurethane product. researchgate.netmdpi.com

| Elastomer | Function of this compound | Key Benefits |

|---|---|---|

| Fluoroelastomers (FKM) | Diamine cure agent | Enhanced bonding to metal, high hot tensile strength sealseastern.com |

| Ethylene Acrylate Rubber (ACM) | Crosslinker in carboxyl-diamine cure system | Formation of a 3D network structure, improved mechanical properties and stability semanticscholar.org |

| Polyurethane Rubber (PU) | Curing agent/crosslinker | Creation of a robust network, enhancement of final properties dalmiapolymers.comgbsa.com |

Beyond its role as a primary vulcanizing agent, this compound is also employed as a modifier for various synthetic rubbers, such as butyl rubber, isoprene (B109036) rubber, and styrene (B11656) butadiene rubber (SBR). tnjchem.comdalmiapolymers.com In this capacity, it can act as a curing active agent, influencing the vulcanization process and the final properties of the rubber. dalmiapolymers.com

For butyl rubber , specifically halogenated butyl rubber like chlorinated butyl rubber, hexamethylene diamine carbamate has been shown to be an effective curing agent, producing vulcanizates with good physical properties. daneshyari.com

In the context of isoprene rubber , the introduction of amine functional groups is a known strategy for modifying the polymer. researchgate.netbohrium.comresearchgate.net Amine-functionalized polyisoprenes can exhibit altered surface properties and improved compatibility with other materials. While direct modification with this compound is not extensively detailed in the reviewed literature, its chemical nature makes it a potential candidate for such modifications.

For styrene butadiene rubber (SBR) , modification often aims to improve its compatibility in blends with other rubbers, such as acrylonitrile-butadiene rubber (NBR), or to enhance its interaction with fillers. Chemical modification of SBR is a key strategy to achieve these improvements. researchgate.net The use of this compound as a modifier can contribute to achieving desirable properties in the final SBR-based products. dalmiapolymers.com

Nanocellulose is a promising bio-based nanomaterial with a wide range of potential applications. nih.gov Its surface is rich in hydroxyl groups, which allows for various chemical modifications to tailor its properties. nih.gov Amino-functionalization, in particular, is a strategy used to introduce positive charges on the nanocellulose surface, which can be beneficial for applications such as the adsorption of anionic dyes or as a platform for further bioconjugation. semanticscholar.orgcdnsciencepub.com Various methods have been developed to graft amine groups onto the surface of nanocellulose, often involving multi-step reactions. nih.govresearchgate.net

While the amino groups present in this compound make it a theoretical candidate for the amino-functionalization of nanocellulose, a review of the available scientific literature did not yield specific examples or detailed research on the use of this particular compound for this application. The existing research on amino-functionalized nanocellulose primarily focuses on the use of other bifunctional amines and different chemical pathways. semanticscholar.orgcdnsciencepub.com

Bioconjugation and Immobilization Strategies

The presence of a terminal amino group in molecules derived from this compound makes it a valuable tool in the field of biochemistry for the immobilization of biomolecules onto solid supports. This is particularly useful for applications in affinity chromatography and enzyme studies.

A key application in this area involves the synthesis of a coenzyme A (CoA) analogue, N6-[N-(6-aminohexyl)carbamoylmethyl]-CoA, which is suitable for immobilization through its terminal amino group onto support matrices. nih.gov The synthesis of this analogue involves the elongation of the carboxymethyl terminal of bis(N6-carboxymethyl-CoA) with 1,6-diaminohexane, a derivative of this compound. nih.gov

This CoA analogue can be covalently bound to support matrices like Sepharose 4B. nih.gov The covalent binding is often facilitated by using an S-(5-thio-2-nitrobenzoic acid) derivative of the analogue, which allows for a convenient method to determine the amount of ligand coupled to the support. nih.gov Furthermore, the analogue has been successfully bound to water-soluble activated dextran (B179266) 70, demonstrating its versatility for immobilization on different types of matrices. nih.gov

The immobilized CoA analogues are highly effective in affinity chromatography for the purification and study of CoA-dependent enzymes. nih.gov For instance, a CoA-Sepharose preparation, created by immobilizing N6-[N-(6-aminohexyl)carbamoylmethyl]-CoA on Sepharose 4B, has been shown to successfully bind the CoA-dependent enzymes citrate (B86180) synthase and succinic thiokinase. nih.gov

These enzymes, once bound to the affinity column, can be biospecifically eluted using a solution of soluble CoA. nih.gov This demonstrates the specific nature of the interaction between the immobilized ligand and the target enzymes, which is the fundamental principle of affinity chromatography. This technique allows for the efficient isolation and purification of these enzymes from complex biological mixtures, which is crucial for detailed studies of their structure and function. nih.gov

| Application | Specific Derivative | Support Matrix | Target Enzymes | Key Outcome |

|---|---|---|---|---|

| Immobilization of Coenzyme A Analogue | N6-[N-(6-aminohexyl)carbamoylmethyl]-CoA | Sepharose 4B, Activated Dextran 70 | Not applicable | Successful covalent binding of the CoA analogue to the support matrices nih.gov |

| Affinity Chromatography | Immobilized N6-[N-(6-aminohexyl)carbamoylmethyl]-CoA | Sepharose 4B | Citrate synthase, Succinic thiokinase | Specific binding and biospecific elution of the target enzymes nih.gov |

Analytical Chemistry and Separation Science

Amino acid analysis is crucial in many fields, including clinical diagnostics, food science, and biotechnology. actascientific.com However, most amino acids lack a strong native chromophore or fluorophore, making their direct detection by UV or fluorescence HPLC challenging. thermofisher.com To overcome this, pre-column derivatization is a widely used technique where amino acids are reacted with a labeling reagent before chromatographic separation. actascientific.com This process converts the amino acids into derivatives with enhanced detectability and improved chromatographic properties for reversed-phase HPLC. nih.gov

A prominent derivatization reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). creative-proteomics.com AQC reacts rapidly and efficiently with the primary and secondary amino groups of amino acids to form stable, highly fluorescent urea (B33335) derivatives. researchgate.net This method offers several advantages:

High Sensitivity: The AQC derivatives are highly fluorescent, allowing for detection at very low concentrations. nih.gov

Stability: The resulting derivatives are stable for extended periods (e.g., up to a week at room temperature or two days at +2 to +8 °C), which is beneficial for automated analysis of large sample batches. thermofisher.comresearchgate.net

Reproducibility: The derivatization reaction is simple, rapid, and reproducible. thermofisher.comresearchgate.net

Broad Applicability: It is effective for a wide range of samples, including protein hydrolysates, cell culture media, and food products. thermofisher.comresearchgate.net

The derivatization process involves mixing the sample with the AQC reagent under buffered conditions. After a short incubation, the derivatized amino acids are separated on a reversed-phase HPLC column and detected by fluorescence or UV absorbance (typically at 248 nm). researchgate.net The addition of the hydrophobic 6-aminoquinolyl group improves the retention of the otherwise poorly retained hydrophilic amino acids on reversed-phase columns. thermofisher.com

While HPLC with fluorescence or UV detection is a standard method, coupling it with mass spectrometry (MS) provides higher selectivity and sensitivity for amino acid analysis. creative-proteomics.com Derivatization of amino acids, as described with AQC, is highly beneficial for LC-MS analysis. It improves the chromatographic separation of isomers and enhances ionization efficiency in the mass spectrometer, leading to lower detection limits. nih.gov

The use of Ultra-Performance Liquid Chromatography (UPLC) combined with tandem mass spectrometry (UPLC-ESI-MS/MS) for the analysis of AQC-derivatized amino acids offers significant improvements in sensitivity. nih.gov One study demonstrated that this platform could analyze 38 different metabolites, including proteinogenic amino acids, within a 10-minute run time. nih.gov The detection limits were as low as the attomole (10⁻¹⁸ mole) level on-column, representing a sensitivity improvement of one to five orders ofmagnitude compared to existing methods. nih.gov

The enhanced sensitivity in MS is achieved through several mechanisms:

Improved Ionization: The derivatizing tag can increase the proton affinity or surface activity of the analyte, leading to more efficient ion formation in the electrospray ionization (ESI) source.

Specific Fragmentation: In tandem MS (MS/MS), the derivatized amino acids produce characteristic fragment ions upon collision-induced dissociation. By using Multiple Reaction Monitoring (MRM), the mass spectrometer can be set to selectively detect specific precursor-to-product ion transitions, which dramatically reduces background noise and increases specificity and sensitivity. nih.gov For AQC derivatives, a common strategy is to monitor the transition of the protonated molecular ion [M+H]⁺ to the fragment ion corresponding to the protonated 6-aminoquinoline (B144246) moiety (m/z 171). nih.gov

This high sensitivity is crucial for metabolomics studies, where researchers need to accurately quantify a wide range of amino acids in complex biological matrices, such as plant extracts or plasma. nih.govthermofisher.com

The separation of enantiomers (chiral separation) is critical in pharmaceutical and biological sciences, as different enantiomers of a molecule can have distinct biological activities. ankara.edu.tr For amino acids, while L-forms are predominant in proteins, D-amino acids play important physiological roles and can be biomarkers for disease. ankara.edu.tr HPLC is a primary technique for chiral separations, often employing chiral stationary phases (CSPs). up.pt

Carbamate derivatives of polysaccharides (like cellulose (B213188) and amylose) and cinchona alkaloids are among the most successful and widely used CSPs. nih.gov In this context, derivatives of this compound can be utilized to create these chiral selectors. For example, cellulose can be chemically modified to introduce amino groups, which are then reacted with various isocyanates to form phenylcarbamate derivatives. These cellulose derivatives, when coated onto a silica (B1680970) support, act as powerful CSPs capable of separating a wide range of chiral compounds, including some amino acids. nih.gov

Another approach involves the derivatization of the amino acids themselves with a chiral reagent before analysis on a standard achiral column. However, the use of CSPs is more common. A notable example is the use of quinine (B1679958) carbamate-based CSPs for the enantioseparation of derivatized amino acids. nih.gov A fast LC-MS method was developed using a tandem column arrangement with zwitterionic-type quinine carbamate selectors to achieve baseline separation of all proteinogenic amino acid enantiomers (derivatized with AQC) in under three minutes. nih.gov The enantioselectivity in these systems arises from the formation of transient diastereomeric complexes between the chiral selector and the analyte enantiomers, which have different stabilities, leading to different retention times on the column. nih.gov The specific carbamate group attached to the chiral molecule (e.g., quinine) plays a crucial role in modulating the retention and enantioselectivity of the CSP.

| Method | Chiral Selector/Reagent | Principle | Reference |

|---|---|---|---|

| Chiral Stationary Phase (CSP) | Cellulose phenylcarbamate derivatives | Formation of transient diastereomeric complexes between analyte and CSP. | nih.gov |

| Chiral Stationary Phase (CSP) | Quinine carbamate selectors | Separation of AQC-derivatized amino acid enantiomers. | nih.gov |

| Chiral Stationary Phase (CSP) | Crown ether-based CSP | Enantioseparation of underivatized amino acids. | ankara.edu.tr |

| Chiral Eluent | Copper-proline complex in mobile phase | Formation of diastereomeric amino acid-copper complexes in solution. | nih.gov |

Advanced Analytical and Spectroscopic Characterization of 6 Aminohexyl Carbamic Acid and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of (6-Aminohexyl)carbamic acid, providing unambiguous information about the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an effective tool for monitoring the conversion of 1,6-Hexanediamine (B7767898) to this compound. The reaction progress can be tracked by observing the disappearance of reactant signals and the concurrent appearance of product signals.

The formation of the carbamic acid group induces a significant downfield shift in the resonance of the adjacent methylene (B1212753) protons (-CH₂-NHCOOH) due to the electron-withdrawing nature of the carboxyl group. The chemical environment of the protons along the hexyl chain is altered, leading to distinct changes in the spectrum. For instance, the methylene group alpha to the newly formed carbamic acid moiety is expected to shift to approximately 2.9-3.2 ppm, while the methylene group alpha to the remaining primary amine retains a chemical shift closer to that of the parent diamine (around 2.7 ppm). The integration of these signals allows for the quantification of the reaction conversion.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Reaction Monitoring

| Proton Assignment | 1,6-Hexanediamine (Reactant) | This compound (Product) |

|---|---|---|

| H₂N-CH ₂- (a) | ~2.67 ppm (triplet) | ~2.69 ppm (triplet) |

| -CH ₂-CH₂NH₂ (b) | ~1.48 ppm (quintet) | ~1.51 ppm (quintet) |

| -CH₂-CH ₂-CH₂- (c) | ~1.35 ppm (quintet) | ~1.38 ppm (quintet) |

| -CH ₂-CH₂NHCOOH (d) | - | ~1.55 ppm (quintet) |

| -CH ₂-NHCOOH (e) | - | ~3.15 ppm (triplet) |

Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures. Solvent is assumed to be D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is essential for confirming the carbon framework of this compound. acs.org The most diagnostic signal in the ¹³C NMR spectrum of the product is the appearance of a resonance in the range of 160-165 ppm, which is characteristic of the carbonyl carbon in a carbamate (B1207046) or carbamic acid. researchgate.netrsc.org This signal is absent in the spectrum of the starting material, 1,6-Hexanediamine.

Furthermore, the formation of the carbamic acid group alters the electronic environment of the adjacent carbon atoms in the hexyl chain. The carbon atom bonded to the carbamic acid nitrogen (C-1) is deshielded compared to its position in the starting diamine, while the other carbons experience more subtle shifts. These distinct chemical shifts for each carbon atom provide definitive evidence of the product's structure. libretexts.orgcompoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Product Confirmation

| Carbon Assignment | 1,6-Hexanediamine (Reactant) | This compound (Product) |

|---|---|---|

| H₂N-C H₂- (C6) | ~41.7 ppm | ~41.5 ppm |

| -C H₂-CH₂NH₂ (C5) | ~33.5 ppm | ~33.1 ppm |

| -CH₂-C H₂-CH₂- (C4) | ~26.5 ppm | ~26.3 ppm |

| -CH₂-C H₂-CH₂- (C3) | ~26.5 ppm | ~26.8 ppm |

| -C H₂-CH₂NHCOOH (C2) | ~33.5 ppm | ~30.1 ppm |

| -C H₂-NHCOOH (C1) | ~41.7 ppm | ~42.5 ppm |

Note: Predicted values for the reactant are based on experimental data for 1,6-Hexanediamine. hmdb.ca Product values are predicted based on known substituent effects.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. Various ionization techniques can be employed to suit the polar and non-volatile nature of the compound.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically generates intact molecular ions with minimal fragmentation. rsc.org In positive-ion mode, the compound is readily detected as the protonated molecule [M+H]⁺. In negative-ion mode, the deprotonated molecule [M-H]⁻ can be observed. High-resolution ESI-MS allows for the determination of the exact mass, which can be used to confirm the elemental formula (C₇H₁₆N₂O₂).

**Table 3: Expected ESI-MS Molecular Ions for this compound (C₇H₁₆N₂O₂) **

| Ion Species | Description | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | 161.1285 |

| [M-H]⁻ | Deprotonated Molecule | 159.1140 |

Fast Atom Bombardment (FAB) is another soft ionization method used for analyzing non-volatile and thermally unstable compounds. reddit.com The sample is mixed with a liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). hmdb.ca This process sputters sample molecules into the gas phase, where they are ionized. For this compound, FAB-MS would primarily produce an intense signal for the protonated molecule [M+H]⁺, providing a clear determination of its molecular weight (160.2 g/mol ). nist.gov This technique is particularly useful for confirming the molecular mass of the target compound without significant fragmentation. nih.gov

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) provides a comprehensive analytical platform for the analysis of this compound, especially within complex reaction mixtures. nih.govnih.gov UPLC offers high-resolution separation of the polar starting material (1,6-Hexanediamine), the product, and any potential intermediates or side-products.

Tandem mass spectrometry (MS/MS) is then used for definitive structural confirmation. The molecular ion of this compound ([M+H]⁺ at m/z 161.1) is selected in the first mass analyzer and then fragmented by collision-induced dissociation. The resulting fragment ions are analyzed in the second mass analyzer, producing a characteristic fragmentation pattern that serves as a molecular fingerprint. Key fragmentation pathways would include the neutral loss of water (H₂O) and carbon dioxide (CO₂), which are diagnostic for the carbamic acid moiety.

Table 4: Predicted UPLC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 161.1 | 143.1 | H₂O (18.0) | Ion resulting from dehydration |

| 161.1 | 117.1 | CO₂ (44.0) | Protonated 1,6-Hexanediamine |

| 117.1 | 100.1 | NH₃ (17.0) | Ion from loss of an amino group |

| 117.1 | 86.1 | CH₅N (31.0) | Cleavage at C1-C2 with loss of CH₂NH₂ |

Multiple Reaction Monitoring (MRM) for Enhanced Detection Sensitivity

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mass spectrometry technique used for the quantification of specific molecules in complex mixtures. nih.gov In the analysis of carbamate compounds, including this compound, MRM significantly enhances detection sensitivity by monitoring a specific precursor ion to fragment ion transition. nih.govforensicrti.org This targeted approach minimizes background noise and matrix interference, allowing for the detection of trace amounts of the analyte. nih.gov

The process involves selecting the protonated molecule of this compound as the precursor ion in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and a specific, structurally relevant product ion is selected and monitored in the third quadrupole (Q3). nih.govforensicrti.org The optimization of MRM parameters, such as collision energy and cone voltage, is crucial for maximizing the signal intensity of the desired product ion. nih.gov

For carbamate analysis, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS) operating in MRM mode. nih.govshimadzu.com This combination provides both the separation power of chromatography and the high selectivity and sensitivity of MRM detection. nih.gov The limits of detection for carbamates using this technique can be in the low µg/kg range. researchgate.net

Table 1: Illustrative MRM Parameters for Carbamate Analysis

| Parameter | Description | Typical Value/Setting |

| Ionization Mode | Electrospray Ionization (ESI) | Positive or Negative |

| Precursor Ion (Q1) | Mass-to-charge ratio (m/z) of the target molecule | Specific to this compound |

| Collision Gas | Inert gas used for fragmentation | Argon or Nitrogen |

| Collision Energy (CE) | Voltage applied to induce fragmentation | Optimized for each transition |

| Product Ion (Q3) | Mass-to-charge ratio (m/z) of a specific fragment | Optimized for each transition |

Note: The specific m/z values for the precursor and product ions of this compound would need to be determined experimentally.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its constituent chemical bonds.

Key functional groups and their expected vibrational frequencies include the N-H stretching of the primary amine and the carbamic acid group, the C=O stretching of the carbonyl group, and the C-N stretching. rsc.org The presence of a broad absorption band is often indicative of hydrogen bonding, a feature expected in this molecule due to the amine and carboxylic acid moieties. nih.gov

FT-IR is also invaluable for monitoring chemical reactions involving this compound. For instance, in the synthesis of this compound, the appearance of the characteristic carbamate and amine peaks and the disappearance of reactant peaks can confirm the progression of the reaction. For example, the formation of carbamates from amines and carbon dioxide can be monitored by observing the appearance of the C=O stretching band around 1700 cm⁻¹. rsc.orgnih.gov

Table 2: General FT-IR Absorption Bands for Functional Groups Relevant to this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300-3500 |

| Amine (N-H) | Bending | 1550-1650 |

| Carbonyl (C=O) | Stretching | 1690-1760 |

| C-N | Stretching | 1000-1350 |

| O-H (of Carboxylic Acid) | Stretching (broad) | 2500-3300 |

Note: The exact positions of the absorption bands for this compound can be influenced by the sample's physical state and intermolecular interactions.

Chromatographic Methods for Purification and Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the separation and analysis of a variety of compounds, including carbamates and amines. nih.govsielc.com In RP-HPLC, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. nih.govmdpi.com

For the analysis of this compound, a C18 column is a suitable choice. nih.gov The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.commdpi.com To improve peak shape and resolution, additives such as formic acid or ammonium (B1175870) formate (B1220265) can be incorporated into the mobile phase, which also makes the method compatible with mass spectrometry detection. sielc.comhpst.cz

Since aliphatic amines and carbamic acids may lack a strong UV chromophore, derivatization with a UV-active or fluorescent tag is a common strategy to enhance detection. sigmaaldrich.comnih.gov Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can be used for pre-column derivatization, rendering the analytes detectable by UV or fluorescence detectors. nih.govresearchgate.net

Table 3: Typical RP-HPLC Parameters for the Analysis of this compound and Related Compounds

| Parameter | Description | Typical Setting |

| Column | Stationary Phase | C18 (Reversed-Phase) |

| Mobile Phase | Solvents | Water/Acetonitrile or Water/Methanol with additives (e.g., formic acid) |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used for complex samples |

| Detection | Method | UV-Visible, Fluorescence (with derivatization), or Mass Spectrometry (MS) |

| Flow Rate | Rate of mobile phase delivery | 0.5 - 2.0 mL/min |

Computational and Theoretical Investigations of 6 Aminohexyl Carbamic Acid

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are essential for understanding the dynamic behavior of molecules. These techniques can be used to explore conformational landscapes, thermodynamic stability, and reaction mechanisms.

The stability of carbamic acids is a critical aspect of their chemistry, as they are known to be intermediates in various chemical and biological processes. Theoretical studies have shown that carbamic acid itself is thermodynamically unstable in the gas phase relative to its dissociation products, ammonia (B1221849) and carbon dioxide. The decomposition of carbamic acid involves the transfer of a proton from the hydroxyl group to the amino group, leading to the cleavage of the C-N bond. Calculations have indicated a significant energy barrier for this unimolecular decomposition, suggesting that the molecule is kinetically stable once formed acs.org.

The stability of (6-Aminohexyl)carbamic acid would be influenced by its long alkyl chain. The hexyl group is an electron-donating group, which could slightly increase the electron density on the nitrogen atom, potentially affecting the stability of the carbamic acid moiety. However, without specific computational studies, the exact thermodynamic parameters remain speculative.

In condensed phases, such as in solution or in the solid state, the stability of carbamic acids can be significantly influenced by intermolecular interactions, such as hydrogen bonding with solvent molecules or other carbamic acid molecules. For instance, the formation of carbamic acid dimers or oligomers through hydrogen bonding can enhance its stability mdpi.com. Molecular dynamics simulations could be employed to study the behavior of this compound in different solvent environments and to understand how these interactions affect its stability.

Table 1: Factors Influencing the Thermodynamic Stability of Carbamic Acids

| Factor | Influence on Stability | Rationale |

| Phase | More stable in condensed phases | Intermolecular hydrogen bonding provides stabilization. |

| Substituents | Electron-donating groups may slightly increase stability | Increased electron density on the nitrogen atom. |

| Solvent | Polar, protic solvents can stabilize through hydrogen bonding | Formation of hydrogen bonds with the carbamic acid moiety. |

Computational methods are invaluable for predicting reaction pathways and elucidating reaction mechanisms at a molecular level. The formation of this compound typically occurs through the reaction of 1,6-hexanediamine (B7767898) with carbon dioxide nbinno.com. Theoretical studies on the reaction of amines with CO2 have proposed several mechanisms.

One widely discussed mechanism is the formation of a zwitterionic intermediate, where the nitrogen atom of the amine attacks the carbon atom of CO2. This intermediate is then stabilized by deprotonation, often assisted by another amine molecule or a solvent molecule, to form the carbamic acid researchgate.net. Quantum chemical calculations can be used to map the potential energy surface of this reaction, identifying transition states and intermediates, and thereby determining the most favorable reaction pathway.